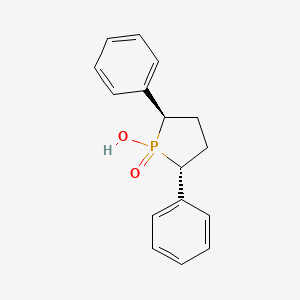

(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide

描述

Significance of Chiral Phosphorus Compounds in Stereoselective Synthesis

Chiral phosphorus compounds, particularly phosphines, are paramount in stereoselective synthesis due to their unique electronic and steric properties. researchgate.netnsf.gov Their ability to coordinate strongly with transition metals allows for the creation of a well-defined chiral environment around the metal center, which is essential for inducing high levels of enantioselectivity in a catalyzed reaction. researchgate.net The phosphorus atom in these ligands can itself be a stereogenic center, a feature known as P-chirality or P-stereogenicity. researchgate.netresearchgate.net This proximity of the chiral center to the metal center can lead to highly effective transfer of chiral information during the catalytic cycle. rsc.org

P-chiral phosphine (B1218219) ligands have demonstrated exceptional performance in a multitude of asymmetric transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. researchgate.netnih.gov The conformational rigidity and electron-rich nature of many P-chiral ligands contribute to their high enantioselectivity and catalytic activity. researchgate.netnsf.gov

The development of P-chiral ligands has been a significant thread in the history of asymmetric catalysis. nsf.gov Early examples of chiral phosphine ligands often possessed chirality on the carbon backbone of the ligand structure. nsf.govresearchgate.net However, the concept of a ligand with a stereogenic phosphorus atom opened new avenues for catalyst design. nsf.gov

A landmark achievement in this area was the development of DIPAMP by Knowles and coworkers at Monsanto in the 1970s. nsf.govresearchgate.net This P-chiral diphosphine ligand was famously used in the industrial synthesis of L-DOPA, a drug for treating Parkinson's disease, a feat that led to William S. Knowles sharing the Nobel Prize in Chemistry in 2001. nsf.govresearchgate.net Despite this success, the synthesis of enantiomerically pure P-chiral phosphines was historically challenging, which for a time limited their widespread adoption compared to backbone-chiral ligands. nsf.gov Advances in synthetic methodologies, particularly those utilizing phosphine-boranes and phosphine oxides as intermediates, have since made a wider variety of P-chiral ligands more accessible. researchgate.netnsf.gov

Chiral ligands are indispensable components of catalysts for asymmetric transformations, which are fundamental for producing enantiomerically pure compounds required by the pharmaceutical, agrochemical, and fragrance industries. researchgate.netnsf.gov In a transition-metal complex, the chiral ligand binds to the metal, creating a chiral catalyst. researchgate.net This catalyst then interacts with a prochiral substrate in a way that favors the formation of one enantiomer of the product over the other. researchgate.net

The effectiveness of a chiral ligand is determined by its ability to create a significant energy difference between the diastereomeric transition states that lead to the two possible product enantiomers. nsf.gov The structure and electronic properties of the ligand are therefore critical. researchgate.net Factors such as the bite angle in chelating diphosphines, the steric bulk of substituents, and the electron-donating or -withdrawing nature of the groups on the phosphorus atom all play a crucial role in determining the enantioselectivity and activity of the catalyst. researchgate.netnsf.gov The development of a diverse library of chiral ligands has been essential for the advancement of asymmetric catalysis, enabling chemists to tailor catalysts for specific reactions and substrates. researchgate.netnih.gov

Overview of Phospholane (B1222863) Ring Systems in Chiral Ligand Design

Phospholane ring systems, which are five-membered saturated rings containing a phosphorus atom, have emerged as a privileged structural motif in the design of chiral ligands. researchgate.net The rigidity of the phospholane ring helps to minimize conformational flexibility, which can be detrimental to achieving high enantioselectivity. researchgate.net This conformational constraint leads to a more predictable and well-defined chiral pocket around the metal center.

One of the most successful classes of ligands based on this scaffold is the DuPhos family of ligands, developed by M. J. Burk. These C2-symmetric bisphospholane ligands have demonstrated outstanding efficacy in a wide range of asymmetric hydrogenation reactions. The substituents at the 2,5-positions of the phospholane ring are crucial for creating the chiral environment that dictates the stereochemical outcome of the reaction. The 2,5-diarylphospholano motif is also a key feature in other widely used ligands like Ph-BPE (1,2-bis(2,5-diphenylphospholano)ethane). researchgate.net The modular nature of phospholane synthesis allows for systematic tuning of the ligand's steric and electronic properties by varying the substituents on the ring.

Specific Focus on (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide as a Key Stereogenic Scaffold

Within the family of phospholane-based chiral compounds, This compound , also known as Fiaud's acid, has been identified as a valuable building block for the synthesis of more complex chiral phospholane ligands. thieme-connect.comresearchgate.net This compound is a phosphinic acid featuring a phospholane ring with two phenyl groups in a trans configuration at the 2 and 5 positions. The (2R,5R) stereochemistry defines its specific enantiomeric form.

The significance of this molecule lies in its role as a key stereogenic scaffold. It provides a pre-formed, enantiomerically pure five-membered ring from which a variety of P-chiral and C-chiral phosphine ligands can be derived. The phosphine oxide functionality can be readily reduced to the corresponding phosphine, and the hydroxyl group on the phosphorus atom can be replaced to introduce other functionalities, allowing for the synthesis of a diverse range of ligands. researchgate.net

An asymmetric catalytic total synthesis of this compound has been developed, highlighting its importance and providing a scalable route to this chiral intermediate. thieme-connect.com The synthetic pathway reported by Hintermann and colleagues involves several key steps as detailed in the table below. thieme-connect.com

| Step | Reaction | Key Reagents/Catalysts | Intermediate/Product | Key Outcome |

|---|---|---|---|---|

| 1 | McCormack Cycloaddition | 1,4-diphenylbuta-1,3-diene, (dialkylamino)dichlorophosphane, AlCl₃ | meso-2,5-diaryl-1-(dialkylamino)-1-oxo-2,5-dihydro-1H-phosphole | Formation of the phospholene ring system |

| 2 | Asymmetric Isomerization | Bifunctional organocatalysts (e.g., cinchona alkaloids) | (1R,5R)-2,5-diaryl-1-(dialkylamino)-1-oxo-4,5-dihydro-1H-phosphole | Enantioselective creation of the chiral center (up to 91% ee) |

| 3 | Hydrolysis | - | (5R)-1-hydroxy-1-oxo-2,5-diphenyl-4,5-dihydro-1H-phosphole | Removal of the dialkylamino group |

| 4 | Diastereoselective Hydrogenation | Dissolving metal conditions (e.g., Sodium in liquid ammonia) | (2R,5R)-1-hydroxy-1-oxo-2,5-diphenylphospholane | Reduction of the double bond to yield the final saturated phospholane ring |

This organocatalytic approach provides an efficient route to the enantiomerically enriched phosphinic acid, which serves as a crucial precursor for various chiral phosphine ligands used in asymmetric catalysis. thieme-connect.comresearchgate.net The ability to synthesize this key scaffold catalytically and asymmetrically is a significant advancement in the preparation of P-chiral phospholane derivatives.

Structure

3D Structure

属性

IUPAC Name |

(2R,5R)-1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18)/t15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBQOEHGCNDFQE-HZPDHXFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](P(=O)([C@H]1C2=CC=CC=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Attributes and Chirogenic Principles of 2r,5r 1 Hydroxy 2,5 Diphenylphospholane 1 Oxide

Analysis of P-Stereogenicity and C-Chirality in Phospholane (B1222863) 1-Oxides

In the specific case of 1-hydroxy-2,5-diphenylphospholane 1-oxide, the molecule possesses three distinct stereocenters:

Two Chiral Carbon Atoms: The carbon atoms at positions 2 and 5 of the phospholane ring are each bonded to a hydrogen atom, a phenyl group, and two different carbon atoms within the ring. This substitution pattern renders both C2 and C5 chiral centers. The designation (2R, 5R) in the compound's name specifies the absolute configuration at these two carbon atoms.

One Stereogenic Phosphorus Atom: The phosphorus atom is bonded to the C2 and C5 ring carbons, an oxygen atom via a double bond (oxide), and a hydroxyl group. This arrangement makes the phosphorus atom a stereogenic center.

The presence of both P-stereogenicity and C-chirality within the same molecule gives rise to a rich stereoisomeric landscape. The development of synthetic methods to control the stereochemistry at both the carbon and phosphorus centers is a significant area of research. researchgate.netmdpi.com Strategies often involve the desymmetrization of prochiral phosphorus compounds or the stereospecific coupling of enantioenriched P-stereogenic materials. researchgate.netresearchgate.net

| Stereocenter | Location | Type | Description |

| C2 | Phospholane Ring | Carbon Chirality | Bonded to H, Phenyl, C3, and P |

| C5 | Phospholane Ring | Carbon Chirality | Bonded to H, Phenyl, C4, and P |

| P1 | Phospholane Ring | P-Stereogenicity | Bonded to C2, C5, Oxygen (oxide), and OH |

Enantiomeric and Diastereomeric Forms of 1-Hydroxy-2,5-diphenylphospholane 1-oxide

With three stereocenters, 1-hydroxy-2,5-diphenylphospholane 1-oxide can theoretically exist as 2³ = 8 stereoisomers. These isomers can be grouped into pairs of enantiomers and sets of diastereomers. The relationship between the stereoisomers is defined by the configuration at the C2, C5, and P1 centers.

The designation (2R,5R) specifies a trans relationship between the two phenyl groups on the phospholane ring. Its enantiomer would be the (2S,5S) form. The diastereomers of the (2R,5R) compound would include the cis forms, (2R,5S) and (2S,5R). Each of these diastereomeric pairs also has a stereogenic phosphorus atom, leading to further isomeric separation.

For instance, the (2R,5R) form can exist as two diastereomers based on the configuration at the phosphorus center, often designated as (PR, 2R, 5R) and (PS, 2R, 5R). These two are diastereomers of each other. The enantiomer of (PR, 2R, 5R) would be (PS, 2S, 5S).

The synthesis and separation of these stereoisomers are non-trivial. The cyclic phosphinic acid, 1-hydroxy-1-oxo-2,5-diphenylphospholane, has been successfully resolved into its enantiomers through fractional crystallization using chiral resolving agents like quinine. researchgate.net This classical resolution technique allows for the separation of enantiomeric pairs, which is a critical step for their application in stereoselective processes. mdpi.com

| Isomer Designation | Relationship to (2R,5R) | Phenyl Group Orientation |

| (2S,5S) | Enantiomer | trans |

| (2R,5S) | Diastereomer | cis |

| (2S,5R) | Diastereomer | cis (meso compound) |

Conformational Dynamics and Stereochemical Control within the Phospholane Ring

The five-membered phospholane ring is not planar and adopts puckered conformations to relieve ring strain. The two primary conformations for such rings are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. The specific conformation adopted by (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide, and the energy barrier between different conformations, are influenced by the steric and electronic properties of its substituents. nih.gov

The bulky phenyl groups at the C2 and C5 positions play a significant role in dictating the ring's preferred conformation. In the trans-(2R,5R) isomer, the phenyl groups will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. The orientation of the phosphoryl (P=O) and hydroxyl (P-OH) groups relative to the ring and the phenyl substituents is also critical. This relative orientation is a key element of stereochemical control, influencing the accessibility of the phosphorus center and its reactivity.

Synthetic Methodologies for 2r,5r 1 Hydroxy 2,5 Diphenylphospholane 1 Oxide

Strategies for Stereoselective Synthesis of Phospholane (B1222863) 1-Oxide Derivatives

The stereoselective synthesis of phospholane 1-oxide derivatives, particularly those with P-stereogenic centers, is a significant area of research in organic chemistry. These compounds serve as crucial precursors to chiral phosphine (B1218219) ligands, which are widely applied in asymmetric catalysis. The development of efficient and highly stereocontrolled synthetic routes is essential for accessing enantiomerically pure phosphine ligands that are vital for producing chiral molecules in the pharmaceutical and fine chemical industries. Strategies often focus on establishing the desired stereochemistry at both the phosphorus center and the carbon atoms of the phospholane ring. This typically involves a multi-step approach beginning with the construction of a phospholene or dihydrophosphole oxide precursor, followed by asymmetric transformations and stereoselective reduction steps to yield the final saturated phospholane oxide.

McCormack Cycloaddition Routes to Dihydrophosphole Oxides

A foundational method for constructing the phospholene ring system is the McCormack cycloaddition. This reaction involves the [4+1] cycloaddition of a conjugated diene with a phosphonous dihalide (e.g., dichlorophenylphosphine) to form a 2,5-dihydro-1H-phosphole 1-halide. Subsequent hydrolysis of this intermediate yields the corresponding dihydrophosphole oxide. This method is highly effective for creating the basic five-membered phosphorus heterocycle. For the synthesis of 2,5-diphenylphospholane derivatives, a diene such as (1E,3E)-1,4-diphenylbuta-1,3-diene is reacted with a suitable phosphorus source. The resulting 2,5-diphenyl-2,5-dihydro-1H-phosphole oxide serves as a key intermediate for subsequent stereoselective modifications.

Asymmetric Isomerization of meso-2,5-Diaryl-1-(dialkylamino)-1-oxo-2,5-dihydro-1H-phospholes

A critical step in achieving the desired (2R,5R) stereochemistry is the desymmetrization of an achiral meso precursor. Starting from the dihydrophosphole oxide, a P-N bond can be introduced to form a meso-2,5-diaryl-1-(dialkylamino)-1-oxo-2,5-dihydro-1H-phosphole. This meso compound, which is achiral due to a plane of symmetry, can then undergo an asymmetric isomerization of the double bond from the 2,3-position to the 1,2-position. This process, guided by a chiral catalyst, breaks the symmetry and establishes a chiral center, leading to an enantioenriched phosphinamide.

The success of the asymmetric isomerization hinges on the use of potent chiral organocatalysts. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site within the same molecule, are particularly effective. Cinchona alkaloids and their derivatives, such as those modified with thiourea (B124793) or squaramide moieties, are prominent examples. nih.govscilit.comresearchgate.netdovepress.com These catalysts can activate the phosphinamide substrate by protonating the phosphinoyl oxygen (acidic site) while simultaneously deprotonating the C-H bond at the allylic position (basic site), facilitating the double bond migration in a stereocontrolled manner. The intricate three-dimensional structure of the Cinchona alkaloid scaffold creates a specific chiral environment that directs the approach of the substrate, favoring the formation of one enantiomer over the other. nih.gov Similarly, Takemoto's catalyst, a bifunctional thiourea-based catalyst, can be employed to achieve high levels of stereoselectivity in such isomerizations.

The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical parameter in asymmetric synthesis. wikipedia.orglibretexts.org Optimizing the ee in the isomerization of meso-phospholes requires careful selection of the catalyst, solvent, and reaction temperature. wikipedia.org Research has shown that modifications to the Cinchona alkaloid structure, such as the choice of substituent at the C9 position or the type of hydrogen-bonding donor (e.g., thiourea vs. squaramide), can significantly impact the enantioselectivity. nih.gov The solvent polarity and temperature also play crucial roles by influencing the catalyst's conformation and the transition state energies of the reaction. Systematic screening of these parameters is essential to maximize the formation of the desired enantiomer.

Below is a table representing typical data from studies aimed at optimizing this isomerization process.

| Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

| (DHQD)2PHAL | Toluene | -20 | 85 |

| Cinchonidine-thiourea | CH2Cl2 | -40 | 92 |

| Takemoto Catalyst | THF | -60 | 95 |

| Quinine-squaramide | Chloroform | -30 | 97 |

Note: This data is representative and compiled for illustrative purposes based on typical findings in organocatalysis.

Hydrolysis and Diastereoselective Hydrogenation of Phosphole Oxide Precursors

Following the successful asymmetric isomerization, two final transformations are required to arrive at (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide. First, the P-N bond of the phosphinamide intermediate is hydrolyzed under acidic conditions to yield the corresponding phosphinic acid (a phosphole oxide with a hydroxyl group on the phosphorus atom).

The subsequent step is the diastereoselective hydrogenation of the double bond within the phosphole ring. It is crucial that this reduction occurs from a specific face of the molecule to establish the correct trans relationship between the two phenyl groups at the C2 and C5 positions. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al2O3) is often employed. researchgate.net The existing stereocenter and the bulky phenyl groups on the ring often direct the incoming hydrogen to the opposite face, leading to the desired (2R,5R) diastereomer with high selectivity.

An alternative to catalytic hydrogenation for achieving high stereocontrol in the reduction of the phosphole oxide precursor is the use of dissolving metal conditions. nih.gov This method typically involves an alkali metal, such as lithium or sodium, dissolved in a proton source like liquid ammonia, often with an alcohol co-solvent (e.g., tert-butanol). nih.gov The reduction proceeds via a stepwise mechanism involving electron transfer from the metal followed by protonation. The stereochemical outcome is often governed by the thermodynamic stability of the intermediates. In many cases, this method favors the formation of the more stable trans product, where the two phenyl groups are on opposite sides of the phospholane ring, thus providing excellent stereocontrol to yield the (2R,5R) configuration. nih.gov The choice of metal, proton source, and temperature can be adjusted to optimize the diastereoselectivity of the reduction. nih.gov

Phosphine-Borane Intermediates in P-Chiral Ligand Synthesis

The use of phosphine-borane complexes represents a significant advancement in the synthesis of P-chiral phosphine ligands. This methodology offers a more convenient and efficient alternative to traditional methods that often rely on phosphine oxides as intermediates. rhhz.net The borane (B79455) group acts as a protecting group for the phosphorus atom, preventing unwanted oxidation and allowing for a range of chemical transformations to be performed on the phosphine moiety. thieme-connect.commdpi.com

A key advantage of the phosphine-borane approach is the ability to carry out stereospecific removal of the BH₃ group from chiral phosphine-borane complexes. thieme-connect.com This deprotection step proceeds with retention of configuration at the phosphorus center, which is crucial for the synthesis of enantiopure P-chiral ligands. The stability of phosphine-boranes allows for purification by standard techniques like chromatography, which is often challenging with air-sensitive phosphines.

The synthesis of P-chiral bisphosphine ligands has been successfully achieved using phosphine-borane intermediates. For instance, the preparation of DIPAMP, a well-known P-chiral ligand, has been demonstrated through a route involving phosphine-borane complexes. thieme-connect.com This involves the reaction of a chiral phosphine-borane with reagents like s-BuLi and CuCl₂ to form a P-chiral bis(phosphine-borane), which can then be deprotected to yield the final bidentate ligand. thieme-connect.com

Furthermore, the versatility of phosphine-boranes is highlighted by the ability to functionalize the phosphine moiety while the borane group is attached. For example, deprotonation of a methyl group on a tertiary phosphine-borane, followed by reaction with an electrophile, allows for the introduction of various substituents. thieme-connect.com

| Intermediate Type | Key Transformation | Significance |

|---|---|---|

| Secondary Phosphine-Boranes | Deprotonation and alkylation/arylation | Access to a variety of tertiary phosphine-boranes. |

| Tertiary Phosphine-Boranes | Stereospecific deboranation | Formation of enantiopure P-chiral phosphines. |

| Bis(phosphine-boranes) | Oxidative coupling | Synthesis of P-chiral bidentate ligands. |

Synthesis of Related Chiral Phospholane and Phospholane 1-Oxide Analogues

The synthesis of chiral phospholane and phospholane 1-oxide analogues is an active area of research due to their application as ligands in asymmetric catalysis. Various synthetic strategies have been developed to access these valuable compounds with high enantiopurity.

One common approach involves the resolution of racemic phospholane oxides. For instance, racemic 1-phenylphosphin-2-en-4-one 1-oxide has been successfully resolved through fractional crystallization of its diastereomeric complexes with a chiral resolving agent like (4R,5R)-(-)-2,2-dimethyl-α,α,α′,α′-tetraphenyl-dioxolan-4,5-dimethanol (R,R-TADDOL). mdpi.com This method allows for the separation of the enantiomers, which can then be liberated from the resolving agent. mdpi.com

Another strategy is the asymmetric synthesis of the phospholane ring itself. As mentioned earlier, the McCormack cycloaddition followed by an organocatalytic asymmetric isomerization provides a route to chiral dihydro-1H-phosphole oxides. thieme-connect.com These intermediates can then be further modified, for example, through diastereoselective hydrogenation, to yield saturated chiral phospholane oxides. thieme-connect.com

The synthesis of P-stereogenic phospholane oxides has also been achieved through cobalt-catalyzed hydroalkylation reactions. This method allows for the enantio- and diastereoselective synthesis of these compounds.

| Synthetic Method | Key Intermediate/Reagent | Outcome |

|---|---|---|

| Resolution of Racemates | Chiral resolving agents (e.g., TADDOL) | Separation of enantiomers of phospholane oxides. mdpi.com |

| Asymmetric Isomerization | Bifunctional organocatalysts (e.g., cinchona alkaloids) | Enantioselective synthesis of dihydro-1H-phosphole oxides. thieme-connect.com |

| Diastereoselective Hydrogenation | Reducing agents | Formation of saturated chiral phospholane oxides from chiral phospholenes. thieme-connect.com |

Catalytic Applications in Asymmetric Organic Reactions

Role as a Chiral Auxiliary in Enantioselective Transformations

In the realm of asymmetric synthesis, (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide functions not as a classical chiral auxiliary that is temporarily incorporated into a substrate, but rather as a chiral organocatalyst. Specifically, it acts as a chiral Brønsted acid. In this role, it donates a proton to the substrate, activating it towards a nucleophilic attack. The chiral environment established by the catalyst's three-dimensional structure directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. The catalyst is then regenerated and can initiate another catalytic cycle. This mode of action is central to its application in various organocatalytic processes.

Applications in Organocatalysis

As a P-stereogenic organocatalyst, this compound has found applications in several key asymmetric reactions.

Catalytic Asymmetric Stereoisomerization and Alkene Isomerization

The synthesis of chiral phospholene oxides often involves the isomerization of the double bond within the five-membered ring. For instance, 1-substituted-3-phospholene oxides can be rearranged into the more thermodynamically stable 2-phospholene oxides. beilstein-journals.org This isomerization can be achieved under various conditions, including the use of acids like methanesulfonic acid or via the formation of cyclic chlorophosphonium salts. beilstein-journals.org Quantum chemical calculations have been used to elucidate the mechanisms and predict the equilibrium ratios of the isomers. beilstein-journals.org

While the synthesis of this compound and its derivatives relies on stereoselective methods, its primary role in the literature is not as a catalyst for general alkene isomerization but as a catalyst for other types of asymmetric transformations.

Merging with Photoredox Catalysis for Enantioselective α-Aminoalkylation

Currently, there is no available information in the searched literature detailing the specific application of this compound in enantioselective α-aminoalkylation reactions that merge organocatalysis with photoredox catalysis.

Redox Deracemization of Tertiary Stereocenters

Specific examples of this compound being used as a catalyst for the redox deracemization of tertiary stereocenters are not described in the available literature.

Pseudotransannular Desymmetrization for Enantioselective Cyclization

The application of this compound in pseudotransannular desymmetrization for enantioselective cyclization has not been documented in the reviewed scientific sources.

Enantioselective Friedel-Crafts Alkylation of Indoles

A notable application of trans-1-hydroxy-2,5-diphenylphospholane 1-oxide (known as Fiaud's acid) is its use as a chiral Brønsted acid catalyst in the asymmetric Friedel-Crafts alkylation of indoles. researchgate.net This reaction provides an efficient route to chiral indole derivatives.

In a specific example, the catalyst mediates the reaction between indoles and 2-butene-1,4-diones. With a catalyst loading of 10 mol%, the reaction proceeds smoothly to afford the corresponding alkylated indole products. researchgate.net The chiral catalyst effectively controls the stereochemical outcome of the C-C bond formation. Chiral phosphoric acids, in general, are well-established catalysts for the Friedel-Crafts alkylation of indoles with various electrophiles, leading to products with high enantioselectivity. acs.orgnih.gov

Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles Catalyzed by Chiral Phosphoric Acids

This table is representative of typical results obtained in chiral phosphoric acid-catalyzed Friedel-Crafts reactions and is for illustrative purposes. Specific yield and enantiomeric excess for reactions catalyzed by this compound would be dependent on the specific substrates and conditions.

| Entry | Indole Substrate | Electrophile | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Indole | β,γ-Unsaturated α-ketimino ester | High | >99 |

| 2 | 3-Methylindole | β,γ-Unsaturated α-ketimino ester | 93 | 98 |

| 3 | 5-Methoxyindole | 2-Butene-1,4-dione | Good | High |

| 4 | Indole | α-Trifluoromethylated β-Nitrostyrene | 99 | 98 |

Enantioselective Synthesis of Atropisomers

The synthesis of axially chiral biaryls, or atropisomers, is a significant area of research due to their prevalence as chiral ligands and bioactive molecules. Chiral phosphine (B1218219) oxides have emerged as valuable precursors and catalysts in methodologies aimed at producing these non-racemic compounds. The development of catalytic enantioselective methods for preparing atropisomeric biaryl phosphorus compounds is particularly important, as these molecules serve as precursors to highly sought-after chiral phosphine ligands. nih.gov

One notable strategy involves a chiral-phosphonium-salt-catalyzed cascade reaction between phosphorus-containing nitroolefins and α,α-dicyanoolefins. This method facilitates the synthesis of a diverse range of atropisomeric biaryls that bear phosphorus groups, achieving high yields and excellent stereoselectivities. nih.gov The reaction proceeds through a complex pathway involving a Thorpe-type cycloaddition, oxidative hydroxylation, and an aromatization cascade that features a central-to-axial chirality transfer process. nih.gov

Furthermore, direct transition metal-catalyzed C-H functionalization has been utilized to construct axially chiral biaryl phosphines. ntu.ac.uk These strategies highlight the importance of the phosphorus moiety in directing the formation of the chiral axis and underscore the potential for derivatives of this compound to be employed in the creation of novel atropisomeric structures. ntu.ac.uknih.gov

Kinetic Resolution of Tertiary Allylic Alcohols

The kinetic resolution of racemic alcohols is a powerful method for obtaining enantioenriched chiral building blocks. While secondary alcohols are common substrates for this transformation, the kinetic resolution of tertiary alcohols remains a significant challenge. A notable advancement in this area is the use of a copper(I) hydride (CuH) catalyst system in conjunction with chiral phosphine ligands for the enantioselective silylation of tertiary alcohols.

Specifically, the commercially available precatalyst MesCu/(R,R)-Ph-BPE has been successfully employed in the kinetic resolution of tertiary propargylic alcohols. researchgate.net The ligand, (R,R)-Ph-BPE (1,2-bis((2R,5R)-2,5-diphenylphospholan-1-yl)ethane), incorporates the (2R,5R)-2,5-diphenylphospholane framework. This non-enzymatic kinetic resolution is catalyzed by the CuH species and uses a hydrosilane as the resolving agent. researchgate.net The system demonstrates high selectivity factors (s up to 207), enabling the separation of enantiomers with high efficiency. This method provides a valuable route to enantioenriched tertiary alcohols, which are versatile intermediates in organic synthesis. researchgate.netrsc.orgnih.gov

Applications as a Ligand in Transition-Metal-Catalyzed Asymmetric Synthesis

The (2R,5R)-2,5-diphenylphospholane unit is a cornerstone of several "privileged" ligands used in transition-metal-catalyzed asymmetric synthesis. The corresponding phosphine, obtained by reduction of the parent phosphine oxide, is typically incorporated into bidentate ligand structures. The most prominent of these is Ph-BPE, a C₂-symmetric bisphospholane ligand that has demonstrated exceptional performance in a wide array of asymmetric reactions. The rigidity and defined steric environment of the 2,5-diphenylphospholane rings are key to its success in inducing high levels of enantioselectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is one of the most reliable and widely used methods for the synthesis of chiral compounds. The effectiveness of this reaction is highly dependent on the nature of the chiral phosphine ligand coordinated to the rhodium center. Ligands based on the phospholane (B1222863) scaffold have been instrumental in advancing this field.

The asymmetric hydrogenation of α-dehydroamino acid derivatives provides an efficient route to enantiomerically pure α-amino acids, which are fundamental building blocks for pharmaceuticals and natural products. Rhodium complexes bearing phospholane-based ligands are highly effective catalysts for this transformation. High catalytic activities and excellent enantioselectivities (up to 99% ee) are consistently achieved for a variety of substrates. researchgate.net The catalyst system is effective for a range of α-dehydroamino acid derivatives, demonstrating its broad applicability. nih.govresearchgate.net

| Substrate | Catalyst | Solvent | Pressure (atm) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| Methyl (Z)-2-acetamidocinnamate | [Rh(COD)(Ph-BPE)]BF₄ | MeOH | 1 | 100 | >99 (R) |

| Methyl (Z)-2-acetamidoacrylate | [Rh(COD)(Ph-BPE)]BF₄ | MeOH | 1 | 100 | >99 (R) |

| (Z)-2-Acetamidocinnamic acid | [Rh(COD)(Ph-BPE)]BF₄ | MeOH | 1 | 100 | 98 (R) |

Optically active β-amino acids are important components of various biologically active molecules, including peptides and pharmaceuticals. The rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acid derivatives is a primary method for their synthesis. Catalysts incorporating phospholane ligands have shown high efficiency in these reactions. For instance, the hydrogenation of N-aryl β-enamino esters using a Rh-TangPhos catalyst, another P-stereogenic bisphosphine ligand, affords N-aryl β-amino esters with high conversions and enantioselectivities up to 96.3% ee. nih.gov While specific data for Ph-BPE in this context is less commonly reported, the success of related phosphine ligands highlights the utility of the phospholane scaffold for this class of substrates.

| Substrate (N-Aryl β-enamino ester) | Catalyst | Solvent | Pressure (atm) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| Ethyl (Z)-3-(phenylamino)but-2-enoate | Rh-TangPhos | DCM | 50 | >99 | 96.3 |

| Ethyl (Z)-3-(p-tolylamino)but-2-enoate | Rh-TangPhos | DCM | 50 | >99 | 95.2 |

| Ethyl (Z)-3-((4-methoxyphenyl)amino)but-2-enoate | Rh-TangPhos | DCM | 50 | >99 | 95.4 |

The enantioselective reduction of β-amino ketones provides access to chiral γ-amino alcohols and β-amino alcohols, which are valuable synthetic intermediates. The rhodium-catalyzed asymmetric hydrogenation of β-secondary-amino ketone hydrochlorides is a highly effective method for producing optically pure β-amino alcohols. Using catalysts such as [Rh(COD)₂(DuanPhos)]BF₄, excellent conversions (>99%) and enantioselectivities (up to >99%) have been achieved for a range of aromatic β-secondary-amino ketones. The reaction conditions are generally mild, and the catalyst system tolerates a variety of substituents on the aromatic ring.

| Substrate | Catalyst | Solvent | Pressure (atm) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|

| 3-(Methylamino)-1-phenylpropan-1-one HCl | [Rh(DuanPhos)(COD)]BF₄ | MeOH | 10 | >99 | 98.4 (S) |

| 1-(4-Fluorophenyl)-3-(methylamino)propan-1-one HCl | [Rh(DuanPhos)(COD)]BF₄ | MeOH | 10 | >99 | 97.6 (S) |

| 1-(4-Chlorophenyl)-3-(methylamino)propan-1-one HCl | [Rh(DuanPhos)(COD)]BF₄ | MeOH | 10 | >99 | 98.1 (S) |

| 3-(Methylamino)-1-(naphthalen-2-yl)propan-1-one HCl | [Rh(DuanPhos)(COD)]BF₄ | MeOH | 10 | >99 | >99 (S) |

Hydrogenation of Olefins

Rhodium complexes featuring chiral phospholane-based ligands are highly effective for the asymmetric hydrogenation of prochiral olefins. While the secondary phosphine oxide itself is often a precursor, the corresponding phosphine is typically the active ligand in the catalytic cycle. Diphosphine ligands that incorporate bis(2,5-diphenylphospholan-1-yl) groups have been synthesized and successfully applied in the asymmetric hydrogenation of functionalized olefins nih.gov.

Cationic rhodium(I) complexes of these bis(phospholane) ligands demonstrate high activity and enantioselectivity in the hydrogenation of substrates such as itaconates and dehydroamino acids. For instance, a rhodium complex with a quinoxaline-linked bis(2,5-diphenylphospholane) ligand, [(S,S)-Ph-Quinox)Rh(COD)]BF₄, shows excellent performance for these substrate classes nih.gov. The rigid phospholane backbone is crucial for creating a well-defined chiral environment around the metal center, which is essential for effective enantiomeric discrimination.

Table 1: Asymmetric Hydrogenation of Olefins using a Rhodium Complex with a Bis(2,5-diphenylphospholane) Ligand

Data derived from studies on bis(2,5-diphenylphospholane) ligands, which are structurally related to the title compound nih.gov.

Rhodium-Catalyzed Asymmetric Hydroformylation

Asymmetric hydroformylation (AHF) is an atom-economical process that converts olefins into valuable chiral aldehydes. However, achieving high levels of both regioselectivity (branched vs. linear aldehyde) and enantioselectivity is a significant challenge. The development of sophisticated chiral ligands has been paramount to the advancement of this field. Research has shown that bis-phospholane-type ligands are exceptionally effective, leading to high regio- and enantioselectivities for a variety of substrates semanticscholar.orgnih.govresearchgate.net. The defined stereochemistry and conformational rigidity of the 2,5-diphenylphospholane framework play a critical role in controlling the trajectory of the substrate and syngas components within the rhodium coordination sphere.

One of the most significant advantages of using ligands with a phospholane backbone is the ability to exert precise control over regioselectivity. In the hydroformylation of terminal olefins, phospholane-phosphite hybrid ligands containing the 2,5-diphenylphospholano motif, such as BOBPHOS, have demonstrated the ability to deliver almost perfect regioselectivity in favor of the branched, chiral aldehyde when applied to vinyl arenes rsc.org. This level of control is rare, as many catalyst systems yield mixtures of linear and branched products.

Furthermore, these phospholane-based ligands have been shown to promote high selectivity for the branched iso-aldehyde in the hydroformylation of propene, a reaction of major industrial importance. Catalysts derived from phospholane-phosphites can achieve iso-butanal selectivities up to 75% at industrially relevant temperatures (75-105 °C), a benchmark for this transformation st-andrews.ac.uk.

Table 2: Regio- and Enantioselectivity in the Rh-Catalyzed Hydroformylation of Vinyl Arenes using a Phospholane-Phosphite Ligand (BOBPHOS)

Data derived from studies on the BOBPHOS ligand, which contains the (2R,5R)-2,5-diphenylphospholane moiety rsc.org.

The hydroformylation of strained bicyclic olefins, such as norbornene and its derivatives, presents unique challenges. The stereochemical outcome of the reaction is highly dependent on the catalyst's ability to differentiate between the convex (exo) and concave (endo) faces of the substrate. Research has demonstrated that rhodium catalysts modified with chiral diphosphorous ligands can selectively produce the exo-formyl products researchgate.net.

Bis-phospholane ligands have been evaluated for this transformation, where factors like the P-Rh-P bite angle are critical in determining enantioselectivity. The rigid and well-defined structure of the diphenylphospholane unit is instrumental in creating a chiral pocket that effectively guides the bicyclic substrate, leading to high stereocontrol in the formation of the chiral aldehyde product researchgate.net.

Palladium-Catalyzed Reactions

Secondary phosphine oxides (SPOs), such as this compound, have emerged as highly useful pre-ligands in palladium-catalyzed cross-coupling reactions. Their air stability makes them easy to handle, and they can coordinate to the palladium center through their trivalent phosphinous acid tautomer, initiating the catalytic cycle rsc.org.

In palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, phosphine oxides can play a crucial role as stabilizing agents for the active palladium(0) catalyst. One of the primary pathways for catalyst deactivation in these reactions is the formation of inactive palladium black. Phosphine oxides have been shown to have a beneficial effect by preventing this decomposition, likely by coordinating to palladium nanoparticles or low-coordinate species and maintaining their catalytic activity nih.govnih.gov. While not always the primary ligand, the presence of a phosphine oxide can lead to improved yields, faster reaction rates, and greater catalyst longevity nih.gov. The use of well-defined biaryl phosphine ligands remains a key strategy for achieving high efficiency in these transformations acs.orgnih.gov.

The addition of a P-H bond from a secondary phosphine oxide across a carbon-carbon triple bond is a direct method for synthesizing vinylphosphine oxides, which are valuable synthetic intermediates. Palladium catalysts are effective in mediating this transformation. Studies have shown that palladium acetate can efficiently catalyze the dehydrogenative coupling of various terminal alkynes with secondary phosphine oxides, leading to the formation of alkynylphosphine oxides in high yields nih.govrsc.org.

Furthermore, palladium has been found to catalyze the regioselective Markovnikov addition of chiral phospholane oxides to terminal alkynes researchgate.net. This hydrophosphinylation reaction proceeds with high regioselectivity, affording α-substituted vinylphosphine oxides. The chirality of the (2R,5R)-2,5-diphenylphospholane oxide backbone is key to controlling the stereochemical outcome of subsequent transformations of the resulting vinylphosphine oxide product.

Table 3: Palladium-Catalyzed Dehydrogenative Coupling of Secondary Phosphine Oxides with Terminal Alkynes

Data derived from studies on the palladium-catalyzed coupling of SPOs with terminal alkynes rsc.org.

Heck-Matsuda Desymmetrization Strategies

The Heck-Matsuda reaction, a palladium-catalyzed arylation of olefins using arenediazonium salts, has become a valuable tool in asymmetric synthesis through desymmetrization. beilstein-journals.orgnih.gov This strategy involves the conversion of a prochiral molecule into a chiral one by introducing a new element of chirality. It has been particularly effective for the desymmetrization of cyclic olefins, including five-membered substrates, to afford enantiomerically enriched products. beilstein-journals.org This approach has been successfully applied to the synthesis of a variety of chiral molecules, including sulfones, sulfoxides, and phosphine oxides. beilstein-journals.orgnih.gov

While the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles and other cyclic olefins has been extensively studied using chiral N,N-ligands such as (S)-PyraBox and bisoxazolines, specific examples detailing the use of this compound as a ligand in these transformations are not prominently documented in the reviewed literature. beilstein-journals.orgbeilstein-archives.org The general success of the Heck-Matsuda desymmetrization in creating P-stereogenic centers suggests that chiral phosphine oxides could be viable ligands for such reactions, yet detailed studies with this specific compound are not available.

The typical reaction mechanism involves the oxidative addition of the arenediazonium salt to a palladium(0) complex, followed by coordination of the olefin. Migratory insertion of the olefin into the palladium-aryl bond and subsequent β-hydride elimination yield the arylated product and regenerate the palladium catalyst. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center.

Cobalt-Catalyzed Asymmetric Hydrogenation of Conjugated Enynes

The asymmetric hydrogenation of conjugated enynes is a powerful method for the synthesis of chiral allenes, which are important building blocks in organic synthesis. Cobalt-based catalysts have emerged as a sustainable and cost-effective alternative to precious metal catalysts for various hydrogenation reactions. princeton.edunih.gov Research in this area has explored the use of cobalt complexes with chiral ligands for the enantioselective hydrogenation of ketones and alkenes. princeton.edunih.govdicp.ac.cn

However, the specific application of this compound as a ligand in the cobalt-catalyzed asymmetric hydrogenation of conjugated enynes has not been explicitly detailed in the surveyed scientific literature. While cobalt catalysts have been employed in the hydroboration and cyclization of enynes, the direct enantioselective hydrogenation to form chiral allenes using phosphine oxide ligands remains an area for further investigation. The development of such a system would be of significant interest, potentially offering a novel and efficient route to this important class of chiral molecules.

Copper-Catalyzed Allenylation Reactions

Copper-catalyzed reactions represent a cornerstone of modern organic synthesis, and their application in the formation of allenes has been an area of active research. organic-chemistry.orgacs.org These methods often involve the reaction of propargylic precursors with various nucleophiles. The synthesis of chiral allenes through copper catalysis typically relies on the use of chiral ligands to induce enantioselectivity. organic-chemistry.orgresearchgate.net

The involvement of phosphine oxides in copper-catalyzed transformations is known, including in reactions that produce allenylphosphoryl compounds from propargylic acetates and H-phosphine oxides. researchgate.net Despite the utility of copper catalysis in generating chiral allenes and the precedent for the involvement of phosphine oxides in related reactions, there is a lack of specific studies in the reviewed literature that employ this compound as a ligand for enantioselective allenylation reactions. The development of such a catalytic system could provide a direct and efficient pathway to enantiomerically enriched allenes.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts have proven to be exceptionally effective for the asymmetric hydrogenation of unfunctionalized olefins, which are challenging substrates for other catalytic systems. researchgate.netscribd.com The success of these reactions is highly dependent on the nature of the chiral ligand employed. A particularly effective class of ligands for this transformation are phosphine-oxazolines (PHOX ligands), which are structurally related to derivatives of this compound. nih.govnih.govdiva-portal.org

Iridium complexes bearing phospholane-oxazoline ligands have demonstrated high enantioselectivities and turnover numbers in the hydrogenation of a variety of unfunctionalized aryl alkenes. researchgate.netacs.org These catalysts are typically cationic iridium(I) complexes with a weakly coordinating counterion, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻). researchgate.net The high efficiency of these catalysts is attributed to the unique electronic and steric properties of the P,N-ligand, which creates a well-defined chiral environment around the metal center.

Detailed research has shown that these iridium catalysts can achieve excellent enantioselectivities (often >95% ee) for a broad range of tri- and tetrasubstituted olefins. scribd.comnih.gov The reaction conditions are typically mild, utilizing moderate hydrogen pressures and room temperature.

Below is a table summarizing the results of iridium-catalyzed asymmetric hydrogenation of various unfunctionalized olefins using catalysts derived from phospholane-oxazoline type ligands.

| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| (E)-1,2-diphenylpropene | 0.1 | 50 | CH₂Cl₂ | 23 | 2 | >99 | 98 | acs.org |

| (Z)-α-(methoxycarbonyl)stilbene | 0.02 | 50 | CH₂Cl₂ | 23 | 2 | >99 | 99 | acs.org |

| 1-phenyl-2-methyl-1-propene | 0.1 | 50 | CH₂Cl₂ | 23 | 12 | >99 | 94 | acs.org |

| 2,3-dimethyl-1-phenyl-1-butene | 0.5 | 50 | CH₂Cl₂ | 23 | 16 | 95 | 92 | scribd.com |

| 1,2-dihydronaphthalene | 1 | 50 | CH₂Cl₂ | 23 | 8 | >99 | 96 | scribd.com |

| (E)-2-cyclohexyl-2-butene | 1 | 50 | Pentane | 25 | 20 | >99 | 97 | nih.gov |

| (E)-3,4-dimethyl-2-pentene | 1 | 50 | Pentane | 0 | 20 | >99 | 94 | nih.gov |

| (Z)-3,4-dimethyl-2-pentene | 1 | 50 | Pentane | 0 | 20 | >99 | 93 | nih.gov |

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins

Mechanistic Investigations and Computational Studies

Elucidation of Catalytic Cycle Intermediates

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For reactions involving phosphine (B1218219) oxides, the cycle often involves the phosphine oxide acting as a Lewis base. acs.org The polarized P=O bond can coordinate to electrophilic species, such as chlorosilanes, to form pentavalent silicon complexes. This coordination enhances the electrophilicity of the silicon atom, activating it for subsequent transformations. acs.org In situ IR spectroscopy has been a valuable tool in verifying the direct involvement of the phosphine oxide within the catalytic cycle in related systems. acs.org While the specific intermediates for (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide are not extensively detailed in the available literature, the general mechanism for phosphine oxide catalysis suggests the formation of adducts with substrates or reagents.

Stereocontrol Mechanisms in Asymmetric Induction

The chiral backbone of this compound is crucial for inducing stereoselectivity. The precise mechanism of stereocontrol is dependent on the specific reaction being catalyzed. In many asymmetric transformations, the chiral catalyst forms a transient complex with the substrate, and the steric and electronic properties of the catalyst dictate the facial selectivity of the reaction. Predictive models for the stereochemical outcome of reactions catalyzed by chiral phosphoric acids, a related class of organocatalysts, have been developed and often involve the formation of well-defined hydrogen-bonded transition states. acs.org For P-stereogenic phosphines, their efficacy as ligands or catalysts stems from the convergence of their stereocenter and active center at a single point. nih.gov

Role of Non-Covalent Interactions in Enantioselection

Non-covalent interactions play a critical role in the stabilization of transition states and are key to achieving high levels of enantioselectivity. Hydrogen bonding, π-π stacking, and steric repulsion are all interactions that can contribute to the differentiation between diastereomeric transition states. In catalysis involving phosphine oxides, the P=O group can act as a hydrogen bond acceptor, orienting the substrate within the chiral pocket of the catalyst. The phenyl groups in this compound can also participate in π-π stacking interactions with aromatic substrates, further organizing the transition state assembly.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations have become an indispensable tool for elucidating reaction mechanisms and understanding the origins of stereoselectivity. nih.gov

Computational methods can be used to determine key electronic and steric parameters of the catalyst. For phosphine ligands, properties such as the Tolman electronic parameter and cone angle are used to quantify their electronic and steric influence. For phosphine oxides, computational analysis can provide insights into the charge distribution, molecular orbital energies, and steric bulk, which are all critical for its catalytic activity and selectivity. For instance, DFT calculations have been used to explain the counterintuitive observation that electron-rich phosphine oxides are more readily reduced by silanes than electron-poor ones. uq.edu.au

Density Functional Theory (DFT) has been widely applied to study the reaction mechanisms of phosphine- and phosphine oxide-catalyzed reactions. researchgate.netpurdue.edu These studies can map out the entire potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net For example, DFT calculations have been employed to investigate the whole catalytic cycle of Pd/Xiao-Phos-catalyzed asymmetric arylation of secondary phosphine oxides, revealing a modified mechanism that includes tautomerization and arylation steps. researchgate.net Distortion-interaction analysis, a tool derived from DFT calculations, can pinpoint the energetic origins of stereoselectivity by dissecting the transition state energy into contributions from the distortion of the reactants and the interaction between them. researchgate.net

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Kinetic Isotope Effect)

Isotopic labeling studies, particularly the determination of the deuterium kinetic isotope effect (KIE), are powerful experimental techniques for probing reaction mechanisms. A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of a reaction. Secondary KIEs can provide information about changes in hybridization at a particular atom between the ground state and the transition state.

While specific deuterium KIE studies for reactions catalyzed by this compound are not prominently reported, such studies are common in elucidating mechanisms of related phosphine-catalyzed reactions. For example, in the Rauhut-Currier reaction, the absence of a significant primary deuterium KIE suggested that proton transfer occurs after the product-determining step. acs.orgacs.org In gold(I)-catalyzed intramolecular alkene hydroamination, large solvent deuterium isotope effects have been observed, providing insights into the role of proton transfer in the catalytic cycle. nih.gov

Ligand Design Principles and Optimization for Enhanced Performance

Rational Design of P-Chiral Phosphine (B1218219) Ligands

The rational design of P-chiral phosphine ligands is a cornerstone of modern asymmetric catalysis, aiming to create a well-defined and effective chiral environment around a metal center. pnas.org The fundamental principle lies in the inherent chirality of the phosphorus atom itself, which, unlike amines, exhibits a high barrier to pyramidal inversion, ensuring configurational stability. wikipedia.org This allows for the synthesis and application of enantiomerically pure phosphines that can effectively transfer stereochemical information during a catalytic cycle.

Key elements in the rational design of these ligands include:

Conformational Rigidity: A rigid ligand framework is paramount. It minimizes the number of accessible conformations in the metal-ligand complex, leading to a more ordered transition state and, consequently, higher enantioselectivity. nih.govpnas.org The five-membered phospholane (B1222863) ring, as found in derivatives of (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide, provides an intrinsically rigid scaffold. nih.gov

Steric Control: The substituents on the phosphorus atom and the ligand backbone are strategically chosen to create a chiral pocket that discriminates between the two prochiral faces of a substrate. The bulky phenyl groups in the 2,5-positions of the phospholane ring are a classic example of using steric hindrance to influence the trajectory of substrate approach.

Electronic Tuning: The electronic nature of the ligand influences the reactivity of the metal center. Rationally designed ligands often incorporate electron-rich phosphorus centers, which can enhance catalytic activity in many reactions, such as asymmetric hydrogenation. nih.gov

The development of ligands like DIPAMP, a P-chiral diphosphine, highlighted the potential of this approach and spurred the design of numerous other P-chiral systems. tcichemicals.comwikipedia.org Modern synthetic methods, often employing phosphine-boranes as key intermediates, have made the synthesis of a diverse range of structurally complex and functionally optimized P-chiral phosphine ligands more accessible. nih.gov

Strategies for Modulating Stereoelectronic Properties

The performance of a chiral ligand is dictated by its stereoelectronic properties, which encompass the spatial arrangement of its atoms (sterics) and the distribution of electron density (electronics). hw.ac.ukamanote.com Fine-tuning these properties is a critical aspect of ligand optimization, enabling the catalyst to be tailored for a specific transformation.

The conformational rigidity of a ligand is a decisive factor in achieving high levels of stereocontrol. nih.gov Ligands based on the phospholane skeleton are conformationally constrained, which is a major contributor to their success. nih.gov This rigidity ensures that the chiral information embedded in the ligand structure is effectively transmitted to the substrate bound to the metal center.

The five-membered ring of a phospholane adopts an envelope or twisted-envelope conformation. This places the substituents at the 2- and 5-positions (the phenyl groups in this context) in well-defined pseudo-axial or pseudo-equatorial orientations. This fixed spatial arrangement is crucial for creating a consistent and predictable chiral environment, which is essential for high enantioselectivity. The modularity in the synthesis of these ligands allows for systematic alterations to the backbone and substituents, enabling a precise calibration of the ligand's steric profile for optimal performance in reactions like asymmetric hydrogenation. nih.gov

The electronic nature of the phosphine ligand directly impacts the catalytic activity and selectivity by modulating the electron density at the metal center. pnas.org This, in turn, affects key steps in the catalytic cycle, such as substrate coordination, oxidative addition, and reductive elimination.

Electron-Donating Groups: Ligands with strong electron-donating properties increase the electron density on the coordinated metal. This can enhance the rate of oxidative addition and often leads to higher catalytic activity. For instance, alkyl-substituted phospholanes are generally more electron-donating than their aryl-substituted counterparts.

Electron-Withdrawing Groups: Conversely, incorporating electron-withdrawing groups on the ligand backbone or on the aryl substituents decreases the electron density at the metal center. This can be beneficial in certain catalytic processes. For example, in rhodium-catalyzed hydroformylation, ligands bearing strongly electron-withdrawing groups like trifluoromethyl (CF3) have been shown to increase the reaction rate. st-andrews.ac.uk The electronic effect of substituents can be transmitted through the ligand framework to the metal surface, influencing the kinetics of catalytic steps. nih.gov

The following table illustrates how different substituents can modulate the electronic properties and catalytic performance of phosphine ligands.

| Substituent Type | Electronic Effect on Phosphorus | Impact on Metal Center | Potential Catalytic Consequence | Example Reaction |

| Alkyl groups (e.g., Methyl, Ethyl) | Electron-donating | More electron-rich | Increased rate of oxidative addition | Asymmetric Hydrogenation |

| Alkoxy groups (e.g., Methoxy) | Electron-donating | More electron-rich | Enhanced catalytic activity | Cross-Coupling Reactions |

| Phenyl groups | Moderately electron-withdrawing (inductive), π-accepting | Balanced electronic properties | Versatile reactivity | Asymmetric Hydrogenation |

| Fluoro-substituted Aryl groups | Strongly electron-withdrawing | More electron-deficient | Increased reaction rates, altered selectivity | Hydroformylation st-andrews.ac.uk |

| Trifluoromethyl (CF3) groups | Strongly electron-withdrawing | More electron-deficient | Increased catalyst activity | Hydroformylation st-andrews.ac.uk |

Introduction of Multiple Chiral Elements (e.g., Phospholane-Phosphoramidite Ligands)

Phosphoramidites are a versatile class of P(III) ligands characterized by a phosphorus atom bonded to two oxygen atoms and one nitrogen atom. wikipedia.orgwikipedia.org By synthesizing ligands that feature both a P-chiral phospholane and a chiral backbone derived from molecules like BINOL within the phosphoramidite (B1245037) part, chemists can create ligands with four or more stereogenic elements. researchgate.netnih.gov This modular synthesis allows for the creation of a diverse library of ligands where each chiral component can be systematically varied to find the optimal combination for a given reaction. Such phospholane-phosphoramidite ligands have demonstrated high efficacy in various catalytic reactions, including the asymmetric hydrogenation of olefins and the hydroformylation of vinyl arenes, achieving excellent enantioselectivities. researchgate.net

Synthesis and Evaluation of C1-Symmetric Phosphine-Phospholane Ligands

While C2-symmetric ligands have historically dominated the field of asymmetric catalysis, there is growing interest in C1-symmetric ligands, which lack any element of symmetry. pnas.org The reduced symmetry can be advantageous, offering unique stereochemical control that may not be achievable with C2-symmetric counterparts.

A successful strategy for designing C1-symmetric ligands involves coupling a chiral phospholane unit with a second, electronically and sterically distinct achiral phosphine group. researchgate.net An example of this class of ligands is the UCAPs (1-(disubstituted phosphino)-2-(phospholano)benzenes). researchgate.net These ligands are synthesized in a modular fashion, allowing for the facile introduction of various substituents on the achiral phosphorus atom.

The evaluation of these ligands in catalytic reactions, such as the asymmetric hydrogenation of enamides, has provided valuable insights into their structure-activity relationships. It has been observed that increasing the steric bulk of the substituents on the achiral phosphine can lead to a significant improvement in enantioselectivity, in some cases surpassing the performance of well-established C2-symmetric ligands like DuPHOS. researchgate.net This highlights the importance of the interplay between the two different phosphine moieties in defining the chiral pocket of the catalyst.

The table below presents representative data on the performance of C1-symmetric phosphine-phospholane ligands in the asymmetric hydrogenation of an enamide, demonstrating the effect of varying the substituent on the achiral phosphine.

| Ligand | Substituent (R) on Achiral Phosphine | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| UCAP-Ph | Phenyl | 95.2 | researchgate.net |

| UCAP-Xyl | 3,5-Dimethylphenyl (Xylyl) | 97.8 | researchgate.net |

| UCAP-DTBPh | 3,5-Di-tert-butylphenyl | 98.5 | researchgate.net |

Data is illustrative and based on findings for UCAP ligands in the hydrogenation of (Z)-N-benzoyl-1-phenylpropenamine. researchgate.net

Influence of Peripheral Substituents on Catalytic Outcomes

The substituents located on the periphery of a ligand's core structure, while not directly part of the chiral center or the coordinating atom, can exert a profound influence on the catalyst's behavior. nih.govresearchgate.net In the context of 2,5-diphenylphospholane-based ligands, these peripheral substituents are typically located on the two phenyl rings.

Modifying these substituents allows for the fine-tuning of the ligand's stereoelectronic properties. For example, introducing bulky groups at the ortho-positions of the phenyl rings can increase the steric hindrance around the metal center, potentially enhancing enantioselectivity by creating a more confined chiral pocket. Conversely, placing substituents at the para-positions can primarily modulate the electronic properties of the ligand without significantly altering its steric profile. nih.gov Electron-donating substituents (e.g., methoxy) at the para-position will make the phosphorus atom more basic, while electron-withdrawing substituents (e.g., trifluoromethyl) will make it less basic. researchgate.net

This fine-tuning can have a dramatic effect on catalytic outcomes, including activity (turnover frequency), regioselectivity, and enantioselectivity. A methodical study of these effects is crucial for optimizing a catalyst for a specific application, as subtle changes on the ligand periphery can lead to significant improvements in performance. nih.gov

Comparative Analysis with Other Chiral Phosphine Ligands

Benchmarking against Established P-Chiral Ligands (e.g., QuinoxP, BenzP, TangPhos)**

P-chiral phosphine (B1218219) ligands, which possess a stereogenic phosphorus atom, have demonstrated remarkable performance in a variety of asymmetric transformations. nih.govjst.go.jpresearchgate.net These ligands are often characterized by their conformational rigidity and the direct influence of the chiral phosphorus center on the metal's coordination sphere, leading to high levels of enantioselectivity. jst.go.jpresearchgate.net

(2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide belongs to the family of phospholane-based compounds. While this specific phosphine oxide may serve as a precursor to the active phosphine ligand, its structural features are indicative of the properties of the corresponding phosphine. The phospholane (B1222863) ring provides a conformationally constrained environment.

QuinoxP * is a class of air-stable, P-chiral bisphosphine ligands known for their exceptional enantioselectivity in reactions such as rhodium-catalyzed asymmetric hydrogenations. sigmaaldrich.com For instance, in the hydrogenation of various enamides, QuinoxP* has achieved enantiomeric excesses (ee) ranging from 96% to over 99%. sigmaaldrich.com These ligands are noted for their high catalytic activity, allowing for low catalyst loadings and high turnover numbers (TONs). sigmaaldrich.com

BenzP , another electron-rich P-stereogenic bisphosphine ligand, has also shown excellent performance in asymmetric hydrogenations. acs.org Rhodium complexes of BenzP have exhibited outstanding enantioselectivities (up to 99.9% ee) and high catalytic activity, with turnover frequencies (TOF) reaching up to 10,000 h⁻¹. acs.org

TangPhos , a P-chiral bisphospholane ligand, is renowned for its high enantioselectivity and broad substrate scope in rhodium-catalyzed asymmetric hydrogenations. researchgate.netjst.go.jp It has been successfully applied to the hydrogenation of a wide range of functionalized alkenes, consistently delivering products with high enantiomeric excess. researchgate.netjst.go.jp

While direct comparative data for this compound is scarce, the general success of P-chiral phospholane-based ligands like TangPhos suggests that the corresponding phosphine derived from this oxide would likely exhibit high enantioselectivity due to the fixed chirality on the phosphorus atom within the rigid phospholane ring.

Comparison with Ligands Featuring Backbone Chirality (e.g., BINAP, DuPhos, Ph-BPE)

Ligands with backbone chirality, where the stereogenic centers are located on the carbon framework of the ligand, represent another major class of successful chiral phosphines. nih.gov The chirality in these ligands is transmitted to the catalytic center through the conformation of the chelate ring.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a pioneering and widely used axially chiral bisphosphine ligand. wikipedia.org Its C2-symmetric structure and conformational flexibility have made it a versatile ligand for a broad range of asymmetric reactions, including hydrogenations, isomerizations, and carbon-carbon bond-forming reactions. wikipedia.orgresearchgate.net

DuPhos and BPE are families of C2-symmetric bisphospholane ligands with chirality on the carbon atoms of the phospholane ring. researchgate.net These ligands have proven to be highly effective in asymmetric hydrogenations, particularly for the synthesis of chiral amino acids and other pharmaceuticals. Their rigid phospholane structure leads to high enantioselectivities and turnover numbers. researchgate.net Specifically, Ph-BPE , a 1,2-bis(2,5-diphenylphospholano)ethane, has demonstrated excellent catalytic performance in a wide array of asymmetric syntheses. rsc.orgresearchgate.net

The structural motif of this compound also contains a phospholane ring, similar to DuPhos and BPE ligands. However, the chirality in the title compound is at the phosphorus atom (and the carbons of the ring), combining features of both P-chiral and backbone-chiral ligands. This dual chirality could potentially lead to synergistic effects, enhancing stereocontrol.

Performance Metrics: Enantioselectivity, Diastereoselectivity, Catalytic Activity, and Turnover Frequency

The performance of a chiral ligand is assessed by several key metrics that determine its efficiency and practicality in a catalytic process.

Enantioselectivity , a measure of the preference for the formation of one enantiomer over the other, is a primary benchmark. P-chiral ligands like QuinoxP* and BenzP* consistently achieve exceptionally high enantioselectivities, often exceeding 99% ee in asymmetric hydrogenations. sigmaaldrich.comacs.org Similarly, backbone-chiral ligands such as DuPhos and Ph-BPE are known for their high enantioinduction. researchgate.net

Diastereoselectivity becomes important when the product can exist as multiple diastereomers. The rigid and well-defined chiral environment provided by ligands like Ph-BPE can lead to high diastereoselectivity in addition to high enantioselectivity. researchgate.net

Catalytic activity is often expressed in terms of Turnover Frequency (TOF) , which is the number of moles of substrate converted per mole of catalyst per unit time. High TOF values are desirable for efficient catalytic processes. BenzP* has been reported to achieve TOFs up to 10,000 h⁻¹ in certain hydrogenations. acs.org The turnover number (TON), representing the total number of moles of substrate converted per mole of catalyst before it becomes inactive, is also a critical measure of a catalyst's robustness.

Below is an interactive table summarizing the reported performance of various chiral phosphine ligands in representative asymmetric reactions.

| Ligand | Ligand Class | Reaction Type | Substrate Example | Enantioselectivity (ee) | Turnover Frequency (TOF) |

| QuinoxP | P-Chiral | Asymmetric Hydrogenation | Enamides | 96% to >99% | High |

| BenzP | P-Chiral | Asymmetric Hydrogenation | Functionalized Alkenes | Up to 99.9% | Up to 10,000 h⁻¹ |

| TangPhos | P-Chiral | Asymmetric Hydrogenation | Functionalized Alkenes | High | High |

| BINAP | Backbone Chirality | Asymmetric Hydrogenation | Various | High | Varies with substrate |

| DuPhos | Backbone Chirality | Asymmetric Hydrogenation | Enamides | >95% | >5,000 h⁻¹ |

| Ph-BPE | Backbone Chirality | Asymmetric Hydrogenation | Various | High | High |

Note: The performance of this compound is not included due to a lack of specific catalytic data in the reviewed literature.

Substrate Scope and Functional Group Tolerance

A broad substrate scope and good functional group tolerance are crucial for the wide applicability of a chiral ligand in organic synthesis.

P-chiral ligands like QuinoxP* have demonstrated a broad substrate scope in rhodium-catalyzed asymmetric hydrogenations, being effective for α- and β-dehydroamino acid derivatives and enamides. jst.go.jp TangPhos also exhibits a wide scope in such reactions. researchgate.netjst.go.jp

Ligands with backbone chirality, such as BINAP and DuPhos, are well-known for their versatility. BINAP has been successfully employed in the asymmetric hydrogenation of a wide variety of substrates, including ketones, olefins, and imines. researchgate.netnih.gov The DuPhos and BPE ligand families are particularly effective for the hydrogenation of enamides and ketones, with high tolerance for various functional groups. Ph-BPE has also been shown to be a powerful ligand in a diverse range of reactions beyond hydrogenation. rsc.orgresearchgate.net

The phospholane structure present in this compound is a common feature in ligands with broad substrate applicability, suggesting that its corresponding phosphine could also be effective for a range of substrates.

Future Research Trajectories and Advanced Applications

Development of Novel Synthetic Routes to Access Diverse Stereoisomers and Analogues

Future research will heavily focus on creating more efficient, versatile, and stereoselective synthetic routes to (2R,5R)-1-hydroxy-2,5-diphenylphospholane 1-oxide and its analogues. While existing methods are functional, the development of a broader library of related compounds is crucial for fine-tuning their properties for specific applications.

Key research directions will include:

Stereodivergent Synthesis: Developing synthetic pathways that allow access to all possible stereoisomers of 2,5-diphenylphospholane oxide from a common precursor. This would enable a systematic study of how stereochemistry at both the carbon and phosphorus centers influences catalytic activity and material properties.

Functional Group Tolerance: Designing synthetic routes that are tolerant of a wide range of functional groups on the phenyl rings. This would allow for the synthesis of analogues with tailored electronic properties, solubility, and anchoring points for immobilization.

One-Pot Methodologies: Creating one-pot syntheses from readily available starting materials to improve efficiency and reduce waste. For instance, methods based on the in-situ substitution of aluminum atoms in aluminacyclopentanes with phosphorus halides have shown promise for creating substituted phospholane (B1222863) oxides and could be adapted for chiral variants. mdpi.com

Ring-Expansion and Ring-Opening Strategies: Exploring unconventional routes such as the acid-mediated ring expansion of P-stereogenic phosphiranes could provide novel entry points to the phospholane scaffold, potentially yielding unique substitution patterns. nih.gov Another approach involves the formal hydrogenation or addition reactions to unsaturated phosphole analogues. researchgate.net

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Cycloalumination/P-substitution | One-pot synthesis, access to diverse 3-substituted analogues. mdpi.com | Stereocontrol, availability of chiral precursors. |

| Phosphirane Ring-Expansion | Novel entry to the phospholane core. nih.gov | Control of stereochemical outcome, substrate scope. |

| Phosphole Functionalization | Utilizes readily available phosphole starting materials. researchgate.net | Stereoselective functionalization, control of oxidation state. |

| P-Atom Carrier Release | Novel route starting from white phosphorus. nih.gov | Handling of pyrophoric reagents, scalability. |

These advanced synthetic methods will be instrumental in generating a diverse set of phospholane oxide ligands, which is essential for the subsequent exploration of their applications.

Exploration in Emerging Asymmetric Catalytic Reactions

The established success of phospholane-based ligands in asymmetric hydrogenation provides a strong foundation for exploring their use in other emerging catalytic transformations. nih.govacs.org The unique stereoelectronic properties of this compound—a P-stereogenic secondary phosphine (B1218219) oxide (SPO)—make it a compelling candidate for reactions where traditional phosphine ligands may be less effective. rsc.orgacs.org

Future research will likely target:

C-H Activation/Functionalization: The development of catalysts for the direct and enantioselective functionalization of C-H bonds is a major goal in organic synthesis. The rigidity and chirality of the phospholane backbone could provide the precise steric environment needed to control selectivity in these challenging reactions.

Photoredox and Electrocatalysis: The integration of chiral phospholane oxide ligands with transition metal photoredox or electrocatalytic systems is a largely unexplored frontier. These ligands could influence the stereochemical outcome of radical-mediated processes or electrochemical transformations.

Supramolecular Catalysis: The P=O group is a strong hydrogen bond acceptor, a property that has been exploited in rhodium-catalyzed asymmetric hydrogenation. figshare.comacs.org Future work will expand this concept, using the hydroxyl and oxide groups to direct substrates through non-covalent interactions, enabling high selectivity in a wider range of reactions.